![molecular formula C15H21Cl2N B1455595 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine CAS No. 1354281-91-6](/img/structure/B1455595.png)
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Overview
Description
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound . It is used for research and development purposes . The molecular formula of this compound is C15H21Cl2N and it has a molecular weight of 286.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl ring attached to a 3,4-dichlorophenyl group and a 3-methyl-1-butylamine group . The SMILES representation of the molecule isCC(C)CC(N)C1(CCC1)c2ccc(Cl)c(Cl)c2
. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H21Cl2N), molecular weight (286.24), and its SMILES representation . It should be stored at -20°C and shipped at room temperature .Scientific Research Applications
Analytical Method Development
A method for determining 3,4-dichlorophenyl-propenoyl-sec.-butylamine (7903) in rat plasma was established, utilizing high-performance liquid chromatography (HPLC) with an Agilent ZorBax Extend-C18 column. This method demonstrates high sensitivity and accuracy, suitable for preclinical animal experiments involving new preparations of this compound (Bu Xiu, 2004).
Synthesis and Derivatives
Sibutramine and its metabolites, which are related to 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine, were synthesized through various routes involving tandem Grignard-reduction reactions and cyclobutane-based transformations. This research provides insights into the synthesis of novel compounds with potential therapeutic applications (J. Jeffery et al., 1996).
Environmental Applications
Methods were developed for the determination of antifouling booster biocides and their degradation products in marine environments, including compounds structurally similar to this compound. This research is crucial for monitoring environmental pollutants and understanding their ecological impact (G. Gatidou et al., 2004; G. Gatidou et al., 2005).
Metabolic Interactions and Pharmacokinetics
Receptor Binding and Medicinal Chemistry
A novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, including derivatives of this compound, was synthesized and evaluated for binding affinity at sigma receptors. This research contributes to the development of new therapeutic agents targeting sigma receptors (B. de Costa et al., 1992).
Safety and Hazards
The safety data sheet for a similar compound, 1-(1-(3,4-dichlorophenyl)cyclobutyl)ethanone, suggests that it can cause illness by inhalation, skin absorption, and/or ingestion . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, immediate steps should be taken to limit its spread to the environment .
properties
IUPAC Name |
1-[1-(3,4-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-12(16)13(17)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZMMQMOXAQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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